

Chemical structure and stereochemistry of (S)-2-Amino-2,3-dimethylbutanoic acid

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Compound of Interest

Compound Name: (S)-2-Amino-2,3-dimethylbutanoic acid

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An In-depth Technical Guide to (S)-2-Amino-2,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2,3-dimethylbutanoic acid, also known as α -methyl-L-valine, is a synthetic amino acid derivative of valine. Its structure, featuring a methyl group at the α -carbon, imparts unique stereochemical properties that are of significant interest in the fields of medicinal chemistry and drug development. This additional methyl group provides steric hindrance that can influence peptide conformation and enhance resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of **(S)-2-Amino-2,3-dimethylbutanoic acid**. While specific experimental data for this compound is not extensively available in public literature, this guide draws upon data from structurally related compounds and established principles of amino acid chemistry to provide a thorough technical overview.

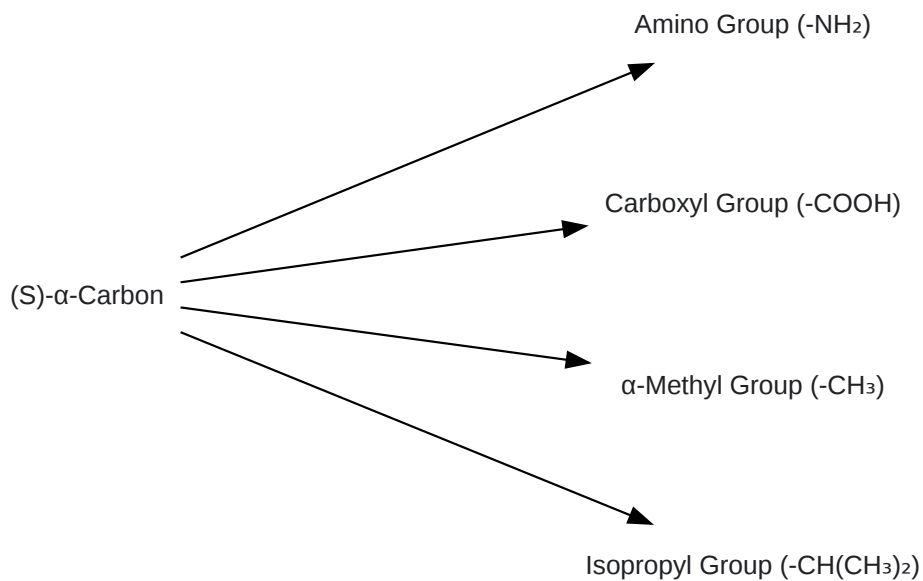
Chemical Structure and Stereochemistry

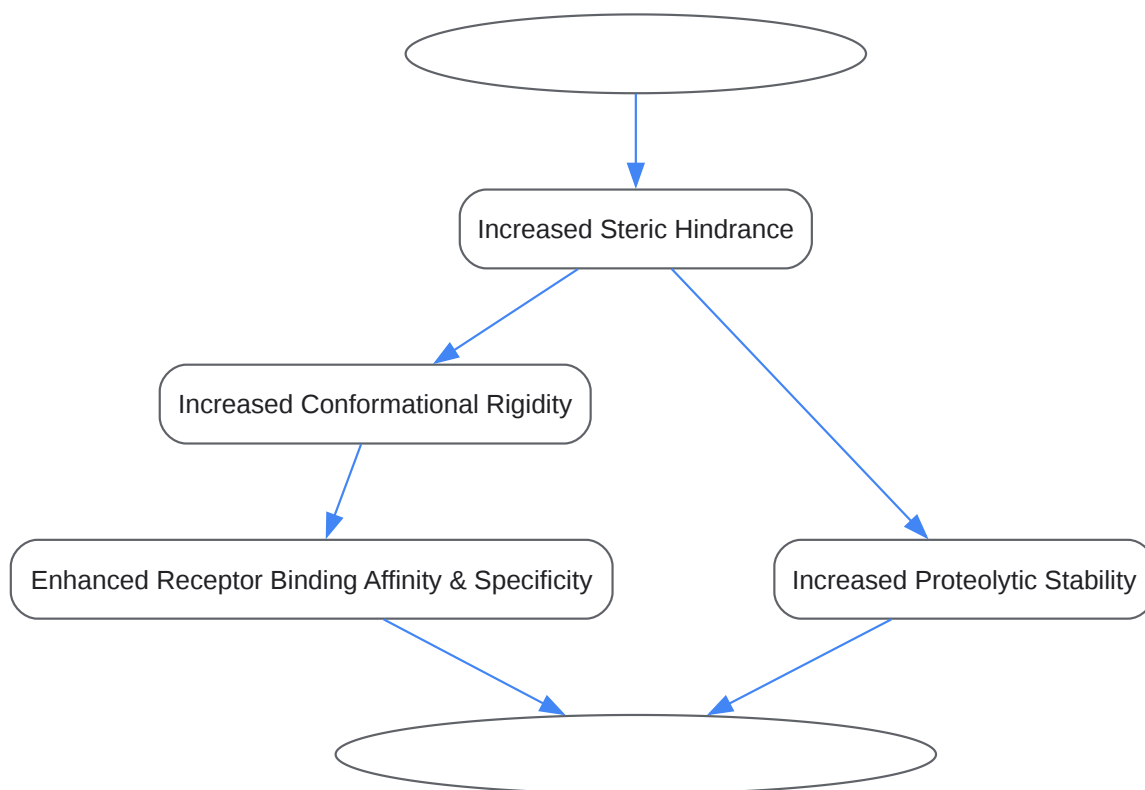
(S)-2-Amino-2,3-dimethylbutanoic acid is a chiral molecule with the molecular formula $C_6H_{13}NO_2$ and a molecular weight of 131.17 g/mol ^{[1][2]} The systematic IUPAC name for this

compound is (2S)-2-amino-2,3-dimethylbutanoic acid. The key structural feature is the presence of a chiral center at the α -carbon (C2), which is bonded to an amino group, a carboxyl group, a methyl group, and an isopropyl group.

The "(S)" designation in its name refers to the absolute configuration of the chiral center, as determined by the Cahn-Ingold-Prelog priority rules. In this case, the priority of the substituents on the α -carbon is as follows: $-\text{NH}_2 > -\text{COOH} > -\text{CH}(\text{CH}_3)_2 > -\text{CH}_3$. With the lowest priority group ($-\text{CH}_3$) pointing away from the viewer, the sequence from the highest to the lowest priority of the remaining groups is counter-clockwise, hence the "S" configuration.

The presence of the α -methyl group in addition to the isopropyl side chain of valine introduces significant steric bulk around the α -carbon. This steric hindrance plays a crucial role in restricting the conformational flexibility of peptides that incorporate this amino acid, often favoring specific secondary structures.





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